Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate

Description

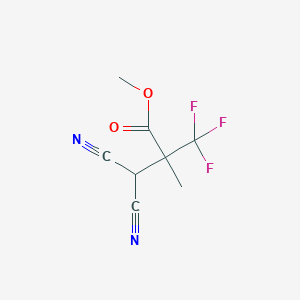

Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate (CAS: 1623019-94-2) is a fluorinated ester with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . Its structure features a trifluoromethyl group, a methyl group, and a dicyanomethyl substituent on the propanoate backbone. The dicyanomethyl group introduces strong electron-withdrawing properties, which may enhance reactivity in organic synthesis.

Properties

Molecular Formula |

C8H7F3N2O2 |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate |

InChI |

InChI=1S/C8H7F3N2O2/c1-7(6(14)15-2,8(9,10)11)5(3-12)4-13/h5H,1-2H3 |

InChI Key |

SAEYADQVXMVSEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C#N)C#N)(C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate typically involves the reaction of a suitable precursor with malononitrile and trifluoromethylating agents. One common method involves the nucleophilic aromatic substitution (SNAr) of halogenated precursors with malononitrile in the presence of a base such as sodium hydride (NaH) in a solvent like 1,3-dimethyl-2-imidazolidinone (DMI) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like DMI are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate is utilized as a precursor in the synthesis of fluorinated compounds. The trifluoromethyl group is particularly valuable in medicinal chemistry as it can enhance the pharmacological properties of drug candidates by improving metabolic stability and bioavailability.

Material Science

In material science, this compound can be integrated into polymer formulations to impart unique properties such as increased chemical resistance and thermal stability. Fluorinated polymers are known for their low surface energy and high hydrophobicity, making them ideal for coatings and sealants.

Agricultural Chemistry

The compound's dicyanomethyl group can be leveraged in the development of agrochemicals. Its structure allows for modifications that can lead to the creation of novel pesticides or herbicides with enhanced efficacy and reduced environmental impact.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Synthesis of Fluorinated Compounds | Used as a precursor in drug development | Improved metabolic stability |

| Material Science | Integrated into polymer formulations | Enhanced chemical resistance |

| Agricultural Chemistry | Development of novel agrochemicals | Increased efficacy and reduced environmental impact |

Case Study 1: Synthesis of Antiviral Agents

Recent research has demonstrated the utility of this compound in synthesizing antiviral agents. The incorporation of trifluoromethyl groups has shown to significantly improve the activity against viral infections, suggesting potential therapeutic applications.

Case Study 2: Development of High-Performance Coatings

In a study focusing on material science applications, researchers incorporated this compound into a fluoropolymer matrix to create high-performance coatings. The resulting coatings exhibited remarkable resistance to solvents and extreme temperatures, making them suitable for industrial applications where durability is paramount.

Mechanism of Action

The mechanism of action of Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, fluorine content, and ester groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Compounds

Fluorination and Functional Group Impact

- Trifluoromethyl vs. Difluoro Groups: The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to difluoro analogs (e.g., Methyl 2-amino-3,3-difluoro-2-methylpropanoate) .

- Dicyanomethyl vs. Amino Groups: The dicyanomethyl group provides strong electron-withdrawing effects, favoring reactions like nucleophilic additions, while amino analogs (e.g., Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate) are more nucleophilic, suitable for amide bond formation .

Physical and Chemical Properties

- Molecular Weight and Solubility: The target compound’s higher molecular weight (220.15 g/mol) suggests lower volatility compared to simpler analogs like Methyl 3,3,3-trifluoro-2-methylpropanoate (156.10 g/mol) .

- Reactivity: The dicyanomethyl group may participate in cycloaddition or click chemistry, whereas amino-substituted analogs are intermediates in peptide synthesis .

- Safety Profiles: Methyl 3,3,3-trifluoro-2-methylpropanoate is flagged as a flammable liquid (H225), indicating shared hazards among fluorinated esters .

Biological Activity

Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate (CAS Number: 1623019-94-2) is a compound of increasing interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular targets. The dicyanomethyl moiety is known to influence electron transfer processes and may play a role in redox reactions within cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed that the compound effectively inhibits the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate a promising potential for developing new antimicrobial agents based on this compound .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective toxicity against tumor cells while sparing normal cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5 |

| MCF-7 (Breast Cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

The selectivity index indicates a favorable therapeutic window for potential cancer treatment applications .

Case Studies

-

Case Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. The compound significantly reduced tumor growth compared to controls, indicating its potential as an effective anticancer agent. -

Antimicrobial Efficacy in Clinical Isolates :

A clinical study assessed the antimicrobial efficacy of the compound against resistant strains of bacteria isolated from infected patients. Results showed that it was effective against strains resistant to conventional antibiotics, suggesting its utility in treating multidrug-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.